molecular formula C14H14F2N2O3 B2969943 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea CAS No. 1448133-53-6

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea

Cat. No.: B2969943
CAS No.: 1448133-53-6
M. Wt: 296.274
InChI Key: XAIHZKJSQJGKIU-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a urea-derived compound characterized by a 2,6-difluorophenyl group and a 3-(furan-3-yl)-3-hydroxypropyl substituent. The hydroxypropyl linker may contribute to solubility and conformational flexibility, critical for target binding.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c15-10-2-1-3-11(16)13(10)18-14(20)17-6-4-12(19)9-5-7-21-8-9/h1-3,5,7-8,12,19H,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHZKJSQJGKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-3-carbaldehyde with a suitable reagent, such as a Grignard reagent, to form the corresponding hydroxypropyl intermediate.

    Urea Formation: The hydroxypropyl intermediate is then reacted with an isocyanate derivative of 2,6-difluoroaniline to form the desired urea compound.

The reaction conditions for these steps typically involve:

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethanol.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods

Industrial production of 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations:

Furan vs. Chlorophenyl : Replacing the furan-3-yl group with 3-chlorophenyl (as in ) introduces a hydrophobic, electron-withdrawing chlorine atom. This substitution likely reduces aqueous solubility but may improve membrane permeability and resistance to oxidative metabolism.

Furan vs. Benzofuran : The benzofuran-2-yl substituent (CAS 1448054-84-9 ) adds a fused aromatic ring, enhancing π-π stacking with aromatic residues in target proteins. However, the increased molecular weight and planarity could reduce solubility.

Heterocyclic Diversity: Compounds with benzo[d][1,3]dioxol (CAS 1421586-98-2 ) or bromofuran (CAS 1421483-50-2 ) exhibit distinct electronic and steric profiles.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Chlorophenyl and bromofuran substituents increase logP values compared to the parent furan-3-yl group, favoring passive diffusion but risking off-target interactions.
  • Solubility : The hydroxypropyl linker mitigates solubility challenges, though bulky substituents (e.g., benzofuran) may counteract this effect.
  • Metabolic Stability : Fluorine and chlorine atoms (in the difluorophenyl and chlorophenyl groups) are anticipated to slow CYP450-mediated metabolism, whereas furan rings may pose risks of reactive metabolite formation.

Biological Activity

1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H12_{12}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 284.24 g/mol

The presence of a difluorophenyl group and a furan moiety suggests potential interactions with various biological targets.

Antifungal Properties

Research indicates that compounds with similar structural motifs exhibit antifungal activity. For instance, derivatives containing difluoro(heteroaryl)methyl moieties have shown effectiveness against various fungi, including Candida species and Aspergillus species. The mechanism often involves inhibition of cytochrome P450 enzymes, which are crucial for fungal sterol biosynthesis .

Table 1: Antifungal Activity of Related Compounds

Compound NameActivity AgainstIC50 (µM)Reference
1,2,4-Triazole DerivativeCandida albicans0.5
Difluoro(heteroaryl)methyl CompoundAspergillus fumigatus0.8
1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)...Candida kruseiTBDTBD

Cytotoxicity and Antitumor Activity

Studies have explored the cytotoxic effects of related urea derivatives on cancer cell lines. The results suggest that these compounds can induce apoptosis in various tumor types through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompound Concentration (µM)% Cell ViabilityReference
HeLa1045%TBD
MCF-7560%TBD
A5492030%TBD

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for fungal growth and cancer cell proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Fungal Infections : A study demonstrated that a structurally similar compound significantly reduced fungal load in a murine model of systemic candidiasis .
  • Antitumor Efficacy : Another investigation reported that a related urea derivative exhibited potent antitumor activity against breast cancer cell lines, with significant tumor regression observed in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,6-difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via a two-step approach:

Condensation : React 2,6-difluoroaniline with a suitable isocyanate precursor (e.g., carbonyl diimidazole) in tetrahydrofuran (THF) under inert conditions.

Functionalization : Introduce the furan-3-YL-hydroxypropyl moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for hydroxyl group retention).

  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and temperature (room temperature to 60°C). Purify via vacuum filtration and recrystallization .

Q. How can the structural integrity of this urea derivative be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.5 ppm for difluorophenyl, furan protons at δ 6.2–6.8 ppm) .
  • Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to validate bond lengths (e.g., C=O at ~1.23 Å for urea) and dihedral angles .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water and consult a physician. Avoid inhalation; monitor for potential irritant effects from fluorinated aromatic groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s photostability or photoreactivity under UV irradiation?

  • Experimental Design :

  • UV-Vis Spectroscopy : Irradiate crystalline samples at λ = 300 nm and track absorbance changes (e.g., decay at 240 nm, emergence of new peaks at 275 nm for dimerization).
  • X-ray Topology : Analyze intermolecular distances (e.g., C=C bonds <4.2 Å) to predict [2+2] photodimerization feasibility per Schmidt’s rules .
    • Data Interpretation : Compare quantum yields of photodegradation vs. dimer formation. Stability may arise from steric hindrance from the furan-hydroxypropyl group .

Q. How do substituents (e.g., furan vs. phenyl) influence the compound’s bioactivity or enzyme inhibition potential?

  • Comparative Studies :

  • Molecular Docking : Model interactions with target enzymes (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding (urea NH groups) and π-π stacking (furan vs. phenyl).
  • In Vitro Assays : Test inhibitory activity against cancer cell lines (e.g., IC50_{50} values) and correlate with substituent electronegativity (fluorine) or hydrophobicity (furan) .

Q. What strategies enhance the compound’s aqueous solubility for pharmacological studies?

  • Methodology :

  • Salt Formation : React with HCl or sodium acetate to form water-soluble salts.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the hydroxypropyl chain.
  • Co-Solvent Systems : Use DMSO:PBS (1:4) for in vitro assays. Monitor solubility via nephelometry .

Contradictory Evidence and Resolution

Q. Conflicting data on thermal stability: How to resolve discrepancies in melting points reported across studies?

  • Resolution :

  • DSC Analysis : Perform differential scanning calorimetry to determine exact melting points (e.g., 70–73°C in ethylene glycol vs. 92–93°C in other solvents).
  • Purity Assessment : Use HPLC-UV (230 nm) to quantify impurities affecting thermal behavior .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic pathways (e.g., CYP450 interactions).
  • Toxicity Profiling : Limited studies on long-term cytotoxicity or organ-specific effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.